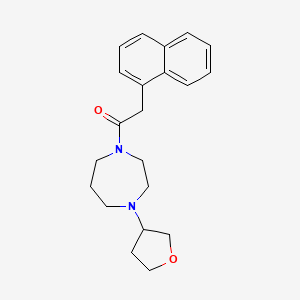

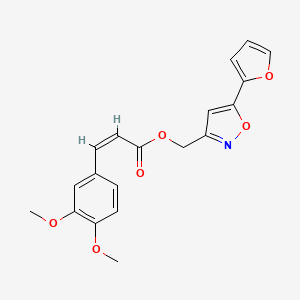

![molecular formula C12H16N4O3 B2561746 5-((2-羟丙基)氨基)-1,3-二甲基吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 946203-36-7](/img/structure/B2561746.png)

5-((2-羟丙基)氨基)-1,3-二甲基吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “5-((2-hydroxypropyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure in many biological compounds .

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions . For instance, the synthesis of pyrimido[4,5-d]pyrimidines was reported by Taylor et al., who reacted 4-aminopyrimidine-5-carboxamides with 4-amino-5-cyanopyrimidines .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and aromatic rings . The presence of the pyrimidine ring, which contains two nitrogen atoms, is a key feature of this compound .Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the conditions and reagents used . For example, the reaction of methyl 1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate with 1-chloro-2,3-epoxy-propane was studied .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure . For instance, the compound could be a yellow solid with a melting point of 328–330 °C, as suggested by the synthesis of similar compounds .科学研究应用

CDK2 Inhibitors

The compound has been found to be a potential inhibitor of CDK2, a protein kinase that plays a crucial role in cell cycle regulation . It has been shown to exhibit significant inhibitory activity, with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively . This makes it a promising candidate for the development of new cancer treatments.

Antitumor Applications

The pyrazolopyrimidine moiety, which is a part of the compound, is used in the design of many pharmaceutical compounds that have antitumor applications . This suggests that the compound could potentially be used in the development of new antitumor drugs.

Antimicrobial Applications

The pyrazolopyrimidine moiety is also used in the design of pharmaceutical compounds with antimicrobial applications . This indicates that the compound could potentially be used in the development of new antimicrobial drugs.

Antidiabetic Applications

The pyrazolopyrimidine moiety is used in the design of pharmaceutical compounds with antidiabetic applications . This suggests that the compound could potentially be used in the development of new antidiabetic drugs.

Anti-Alzheimer’s Disease Applications

The pyrazolopyrimidine moiety is used in the design of pharmaceutical compounds with applications in the treatment of Alzheimer’s disease . This indicates that the compound could potentially be used in the development of new Alzheimer’s disease drugs.

Anti-Inflammatory Applications

The pyrazolopyrimidine moiety is used in the design of pharmaceutical compounds with anti-inflammatory applications . This suggests that the compound could potentially be used in the development of new anti-inflammatory drugs.

Antioxidant Applications

The pyrazolopyrimidine moiety is used in the design of pharmaceutical compounds with antioxidant applications . This indicates that the compound could potentially be used in the development of new antioxidant drugs.

Antiviral Applications

The compound has been found to show relatively higher antiviral activity against Newcastle disease virus, almost on par with the well-known antiviral commercial drug, Ribavirin . This suggests that the compound could potentially be used in the development of new antiviral drugs.

未来方向

作用机制

Target of Action

Similar compounds in the pyrido[2,3-d]pyrimidine class have been known to exhibit antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .

Mode of Action

It is known that the mechanism of action of similar substances is based on the inhibition of viral dna polymerases . A key role in this process is assigned to the hydroxyl group of a cyclic carbohydrate or acyclic alkyl residue situated near the pyrrole ring nitrogen atom .

Biochemical Pathways

It is known that similar compounds in the pyrido[2,3-d]pyrimidine class have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

It is known that similar compounds in the pyrido[2,3-d]pyrimidine class have shown promising biological activities, suggesting that they may have favorable pharmacokinetic properties .

Result of Action

Similar compounds in the pyrido[2,3-d]pyrimidine class have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It is known that similar compounds in the pyrido[2,3-d]pyrimidine class have shown promising biological activities, suggesting that they may be robust to various environmental conditions .

属性

IUPAC Name |

5-(2-hydroxypropylamino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O3/c1-7(17)6-14-8-4-5-13-10-9(8)11(18)16(3)12(19)15(10)2/h4-5,7,17H,6H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZICPUNVLVCZII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC1=C2C(=NC=C1)N(C(=O)N(C2=O)C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

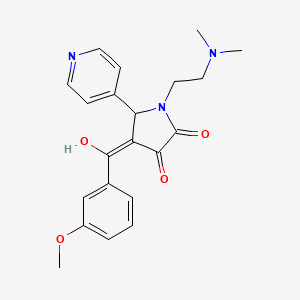

![Ethyl (5-(5-phenylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2561668.png)

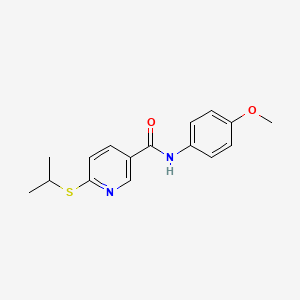

![N-([2,4'-bipyridin]-3-ylmethyl)-5-chloro-2-methoxybenzamide](/img/structure/B2561669.png)

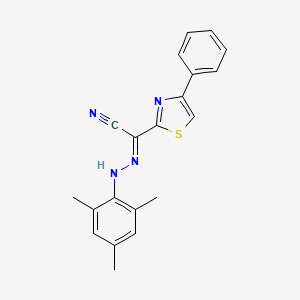

![[tert-Butoxycarbonylimino(piperazin-1-yl)methyl]carbamic acid tert-butyl ester](/img/structure/B2561670.png)

![2-(2-amino-2-oxoethyl)-4-isobutyl-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2561672.png)

![2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2561673.png)

![5-{[(Difluoromethyl)sulfanyl]methyl}furan-2-carbaldehyde](/img/structure/B2561682.png)

![4-(dimethylamino)-2-{2-[(methoxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile](/img/structure/B2561683.png)